molecular formula C14H11NO B1624414 6-Phenyl-1,3-dihydro-indol-2-one CAS No. 90751-00-1

6-Phenyl-1,3-dihydro-indol-2-one

Cat. No. B1624414
CAS RN: 90751-00-1
M. Wt: 209.24 g/mol
InChI Key: BRTXRFCARXOWJV-UHFFFAOYSA-N
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Patent
US04440785

Procedure details

A mixture of 3.5 g. (0.014 mole) of 3-methylthio-6-phenylindolin-2-one, 7 g. of tin, 10 ml. of concentrated hydrochloric acid and 50 ml. of ethanol was refluxed 4 hours under nitrogen. The hot mixture was filtered and the filtrate concentrated to give a tan solid. The solid was further purified by vacuum sublimation at 0.01 mm. and 200° C. and then crystallized from benzene to give 0.5 g. (17%) of product as a white solid which melted at 173°-175° C.
Name
3-methylthio-6-phenylindolin-2-one
Quantity
0.014 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS[CH:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:9][CH:10]=2)[NH:5][C:4]1=[O:18].[Sn].Cl>C(O)C>[C:12]1([C:8]2[CH:7]=[C:6]3[C:11]([CH2:3][C:4](=[O:18])[NH:5]3)=[CH:10][CH:9]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |^3:18|

Inputs

Step One
Name
3-methylthio-6-phenylindolin-2-one
Quantity
0.014 mol
Type
reactant
Smiles
CSC1C(NC2=CC(=CC=C12)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 3.5 g
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give a tan solid
CUSTOM
Type
CUSTOM
Details
The solid was further purified by vacuum sublimation at 0.01 mm
CUSTOM
Type
CUSTOM
Details
and 200° C. and then crystallized from benzene
CUSTOM
Type
CUSTOM
Details
to give 0.5 g

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=C2CC(NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.